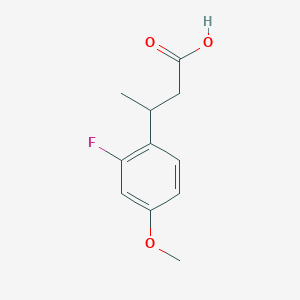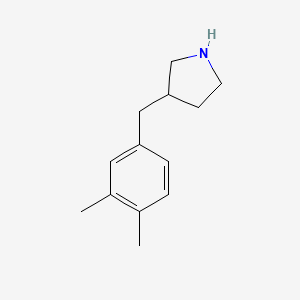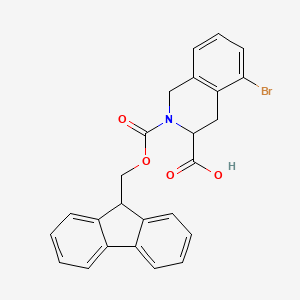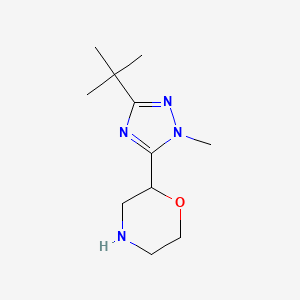
1-(2-Thiazolylmethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thiazolylmethyl)cyclopropanamine is a compound that features a cyclopropane ring bonded to a thiazole moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thiazolylmethyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane moiety. One common method is the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring. The cyclopropane ring can then be introduced via cyclopropanation reactions using carbenoid reagents such as iodomethylzinc iodide in the Simmons-Smith reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Thiazolylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the cyclopropane moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Thiazolylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Thiazolylmethyl)cyclopropanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological molecules, influencing pathways involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride : This compound features a cyclopropane ring bonded to a methylphenyl group instead of a thiazole ring.
- Thiazole derivatives : These compounds share the thiazole ring but differ in the substituents attached to it.
Uniqueness: 1-(2-Thiazolylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the thiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H10N2S |
|---|---|
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c8-7(1-2-7)5-6-9-3-4-10-6/h3-4H,1-2,5,8H2 |
Clave InChI |
LJYVQTUVOBKINC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=NC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


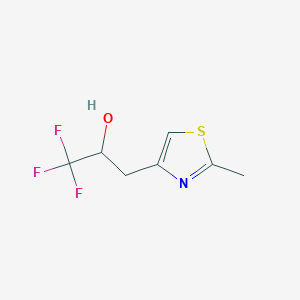
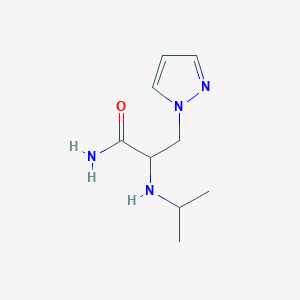

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
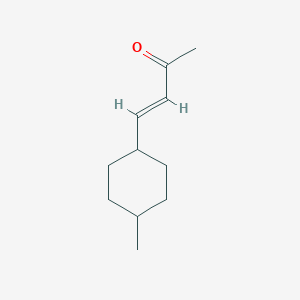
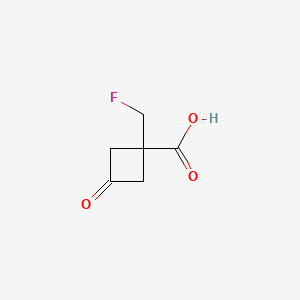
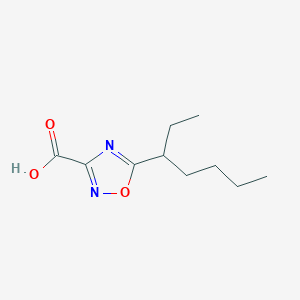
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
